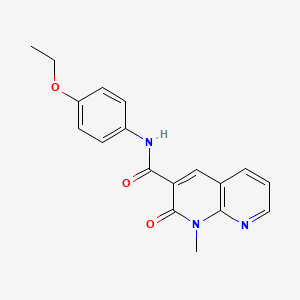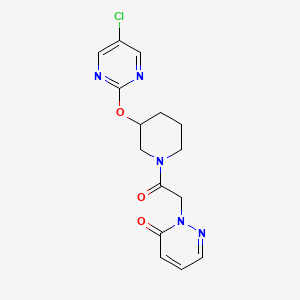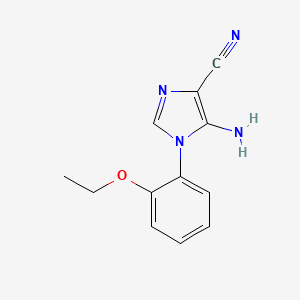
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacetin, also known as N-(4-Ethoxyphenyl)acetamide , is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Chemical Reactions Analysis
It is shown that the N - ( p -ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm^3 and a melting point of 134 to 137.5 °C (273.2 to 279.5 °F). It is soluble in water at 0.766 g/L (25 °C (77 °F)) .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Novel Heterocyclic Systems : The synthesis of novel annulated products from aminonaphthyridinones showcases the chemical versatility of naphthyridine derivatives. For instance, 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent Hofmann rearrangement to produce a new heterocyclic system, demonstrating typical pyrrole-type reactivity at the 3-position. This indicates the potential for creating diverse compounds with varied biological activities through chemical modifications of the naphthyridine core (Deady & Devine, 2006).
Antimicrobial and Antibacterial Applications
Antibacterial Agents : Pyridonecarboxylic acids as antibacterial agents have been synthesized, showing that naphthyridine derivatives can be potent antibacterial compounds. The study on 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues revealed compounds with significant activity, surpassing that of enoxacin, suggesting their potential as novel antibacterial agents (Egawa et al., 1984).
Anticancer Activity
Carboxamide Derivatives : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity indicate the therapeutic potential of naphthyridine derivatives. Some compounds exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values <10 nM, highlighting the possibility of developing potent anticancer agents from this chemical framework (Deady et al., 2005).
NK(1) Receptor Antagonists
Tachykinin NK(1) Receptor Antagonists : Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their NK(1) antagonistic activities. This research demonstrates the potential of naphthyridine derivatives as orally active tachykinin NK(1) receptor antagonists, offering a new approach to treating bladder function disorders (Natsugari et al., 1999).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Similar compounds often interact with their targets by forming non-covalent interactions (like hydrogen bonds, ionic bonds, and hydrophobic interactions) with specific amino acids in the target protein, leading to changes in the protein’s activity .
Biochemical Pathways
Indole derivatives, which share some structural similarity, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. Based on the activities of similar compounds, potential effects could include changes in cell signaling, inhibition of pathogenic organisms, or modulation of inflammatory responses .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-8-6-13(7-9-14)20-17(22)15-11-12-5-4-10-19-16(12)21(2)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJPDZUKLKJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)


![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)

